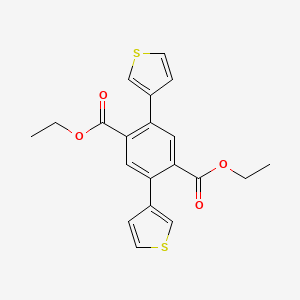
Diethyl 2,5-di(thiophen-3-yl)terephthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2,5-di(thiophen-3-yl)terephthalate is an organic compound with the molecular formula C20H18O4S2 It is a derivative of terephthalic acid, where the hydrogen atoms at the 2 and 5 positions of the benzene ring are replaced by thiophen-3-yl groups, and the carboxyl groups are esterified with ethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,5-di(thiophen-3-yl)terephthalate typically involves the esterification of 2,5-di(thiophen-3-yl)terephthalic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can further improve the scalability and quality of the product .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2,5-di(thiophen-3-yl)terephthalate can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: this compound alcohols.
Substitution: Brominated or chloromethylated derivatives.
Scientific Research Applications
Diethyl 2,5-di(thiophen-3-yl)terephthalate has several applications in scientific research:
Organic Electronics: It is used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Materials Science: The compound’s unique electronic properties make it suitable for use in the development of advanced materials with specific conductivity and optical characteristics.
Biological Studies: It can be used as a probe molecule to study the interactions between thiophene derivatives and biological macromolecules.
Mechanism of Action
The mechanism of action of Diethyl 2,5-di(thiophen-3-yl)terephthalate involves its interaction with various molecular targets and pathways. In organic electronics, the compound’s conjugated system allows for efficient charge transport and light absorption, making it an effective material for optoelectronic applications. In biological systems, the thiophene rings can interact with proteins and nucleic acids, potentially affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,5-di(thiophen-2-yl)terephthalate
- Diethyl 2,5-di(furan-3-yl)terephthalate
- Diethyl 2,5-di(pyridin-3-yl)terephthalate
Uniqueness
Diethyl 2,5-di(thiophen-3-yl)terephthalate is unique due to the presence of thiophene rings, which impart distinct electronic properties compared to other heterocyclic analogs. The thiophene rings enhance the compound’s conjugation and stability, making it more suitable for applications in organic electronics and materials science.
Biological Activity
Diethyl 2,5-di(thiophen-3-yl)terephthalate is a compound of significant interest due to its potential biological activities, particularly in the fields of organic electronics and medicinal chemistry. This article explores its synthesis, structural characteristics, and biological activities based on diverse research findings.
Synthesis and Structural Characteristics
This compound is synthesized through various organic reactions, including Suzuki coupling methods. The compound features a terephthalate backbone with thiophene rings that enhance its electronic properties. The synthesis typically involves the reaction of diethyl terephthalate with thiophene derivatives under catalytic conditions.
Key Structural Features:
- Molecular Formula: C19H18O4S2
- Functional Groups: Ester groups from the terephthalate moiety and thiophene rings.
- Crystallographic Data: X-ray diffraction studies reveal bond lengths and angles consistent with expected values for such compounds, indicating stable molecular conformations .
Biological Activities
The biological activity of this compound has been investigated in several studies, highlighting its potential as an antibacterial and antitumor agent.
Antibacterial Activity
Research indicates that compounds containing thiophene rings exhibit notable antibacterial properties. For instance, studies have shown that related thiophene derivatives effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . this compound's structural similarity to these derivatives suggests it may possess similar antibacterial effects.
Antitumor Activity
The thieno[2,3-b]thiophene scaffold found in this compound has been associated with antitumor activity. Compounds derived from this scaffold have shown promise in inhibiting tumor cell proliferation in various cancer cell lines . The mechanism of action is believed to involve interference with cellular signaling pathways critical for cancer cell survival.
Case Studies and Experimental Findings
- Antibacterial Screening:
- Antitumor Activity:
Comparative Analysis of Biological Activity
| Compound | Antibacterial Activity | Antitumor Activity |
|---|---|---|
| This compound | Moderate | Significant |
| Thieno[2,3-b]thiophene derivatives | High | High |
| Other thiophene-based compounds | Variable | Moderate |
Properties
Molecular Formula |
C20H18O4S2 |
|---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
diethyl 2,5-di(thiophen-3-yl)benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C20H18O4S2/c1-3-23-19(21)17-9-16(14-6-8-26-12-14)18(20(22)24-4-2)10-15(17)13-5-7-25-11-13/h5-12H,3-4H2,1-2H3 |
InChI Key |
RQWAUZYNANVVAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1C2=CSC=C2)C(=O)OCC)C3=CSC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















